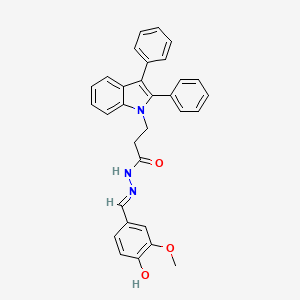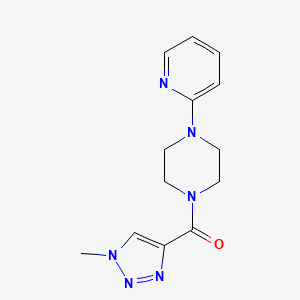![molecular formula C15H13N3O2 B2646819 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 1005633-34-0](/img/structure/B2646819.png)
2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both quinoline and pyrazole rings in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Pyrazole Introduction: The pyrazole ring can be introduced through a condensation reaction between a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.
Final Coupling: The final step involves coupling the pyrazole derivative with the quinoline carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2- and 4-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has potential applications in the development of new pharmaceuticals. The quinoline and pyrazole rings are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being studied for their potential therapeutic effects. The combination of quinoline and pyrazole moieties may enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug discovery.
Industry
In the materials science industry, this compound can be used in the synthesis of novel materials with unique electronic and optical properties. Its heterocyclic structure makes it suitable for applications in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The pyrazole moiety can interact with various enzymes, inhibiting their activity.
Molecular Targets and Pathways
DNA Intercalation: The quinoline ring can insert between DNA base pairs, leading to the inhibition of DNA synthesis.
Enzyme Inhibition: The pyrazole moiety can bind to the active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the pyrazole moiety, resulting in different chemical and biological properties.
3-methyl-1H-pyrazole-4-carboxylic acid:
2-[(1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid: Similar structure but without the methyl group on the pyrazole ring, which can influence its steric and electronic properties.
Uniqueness
2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid is unique due to the presence of both quinoline and pyrazole rings, which confer a combination of properties not found in simpler analogs. This dual functionality enhances its potential for diverse applications in various scientific fields.
Eigenschaften
IUPAC Name |
2-[(3-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-18(17-10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)16-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLAALQJVNYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2646736.png)
![2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2646737.png)
![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)


![2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2646747.png)

![1-benzyl-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2646751.png)


![2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2646758.png)

